[2-(Chlorocarbonyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Chlorocarbonyl)phenoxy]acetic acid: is an organic compound with the molecular formula C9H7ClO4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a chlorocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chlorocarbonyl)phenoxy]acetic acid typically involves the reaction of phenoxyacetic acid with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety when handling hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Chlorocarbonyl)phenoxy]acetic acid can undergo nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form phenoxyacetic acid and hydrochloric acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) are commonly used in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: The major products are the corresponding amides or esters, depending on the nucleophile used.
Hydrolysis: The major products are phenoxyacetic acid and hydrochloric acid.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: [2-(Chlorocarbonyl)phenoxy]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of [2-(Chlorocarbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Phenoxyacetic Acid: The parent compound, which lacks the chlorocarbonyl group, is less reactive but still used in various applications.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar structure but different functional groups, leading to distinct biological activities.
Uniqueness:
Properties
IUPAC Name |
2-(2-carbonochloridoylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLUOLDAQUUBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664432 |
Source
|
Record name | [2-(Chlorocarbonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702693-77-4 |
Source
|
Record name | [2-(Chlorocarbonyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.